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Introduction
Cilofexor (formerly GS-9674) is a potent and selective, non-steroidal farnesoid X receptor

(FXR) agonist that has been investigated for the treatment of cholestatic liver diseases and

non-alcoholic steatohepatitis (NASH).[1][2] As a key regulator of bile acid, lipid, and glucose

metabolism, FXR has emerged as a promising therapeutic target for these conditions.[2][3]

This document provides a comprehensive summary of the available data from early-phase

clinical trials of cilofexor, with a focus on quantitative outcomes, experimental methodologies,

and the underlying signaling pathways.

Mechanism of Action: FXR Agonism
Cilofexor exerts its therapeutic effects by activating FXR, a nuclear receptor highly expressed

in the liver and intestine.[4] FXR plays a central role in maintaining bile acid homeostasis.

Intestinal FXR activation by cilofexor leads to the release of fibroblast growth factor 19

(FGF19), which in turn signals to the liver to suppress bile acid synthesis by inhibiting the

enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid

synthesis pathway. This can be measured by a decrease in the bile acid precursor 7α-hydroxy-

4-cholesten-3-one (C4). In the liver, FXR activation also influences the expression of genes

involved in bile acid transport and metabolism. Beyond bile acid regulation, FXR agonism has

been shown to have anti-inflammatory, anti-fibrotic, and metabolic benefits in preclinical

models.
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Caption: Cilofexor's activation of the FXR signaling pathway.

Phase 2 Clinical Trial in Non-Alcoholic
Steatohepatitis (NASH)
A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety

of cilofexor in patients with non-cirrhotic NASH.

Experimental Protocol
Study Design: 140 patients were randomized to receive cilofexor 100 mg (n=56), 30 mg

(n=56), or placebo (n=28) orally once daily for 24 weeks.

Patient Population: Adults with non-cirrhotic NASH, diagnosed by magnetic resonance

imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa by magnetic

resonance elastography (MRE) or historical liver biopsy.

Endpoints:
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Primary: Change in hepatic steatosis as measured by MRI-PDFF from baseline to week

24.

Secondary: Changes in liver stiffness by MRE and transient elastography, and serum

markers of fibrosis.

Quantitative Data Summary
Parameter Placebo (n=28)

Cilofexor 30 mg
(n=56)

Cilofexor 100 mg
(n=56)

Baseline Median MRI-

PDFF
16.3% 16.3% 16.3%

Median Relative

Change in MRI-PDFF

at Week 24

+1.9% -1.8%
-22.7% (P=0.003 vs

placebo)

Patients with ≥30%

Decline in MRI-PDFF
13% 14%

39% (P=0.011 vs

placebo)

Change in Serum

Gamma-Glutamyl

Transferase (GGT)

Significant decrease

vs placebo

Significant decrease

vs placebo

Significant decrease

vs placebo

Change in Serum C4
Significant decrease

vs placebo

Significant decrease

vs placebo

Significant decrease

vs placebo

Change in Primary

Bile Acids

Significant decrease

vs placebo

Significant decrease

vs placebo

Significant decrease

vs placebo

Adverse Events

Moderate to Severe

Pruritus
4% 4% 14%

Data compiled from a Phase 2 trial in non-cirrhotic NASH.

Phase 2 Clinical Trial in Primary Sclerosing
Cholangitis (PSC)
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A 12-week, Phase 2, randomized, placebo-controlled study assessed the safety and efficacy of

cilofexor in non-cirrhotic patients with large-duct PSC.

Experimental Protocol
Study Design: 52 patients were randomized to receive cilofexor 100 mg (n=22), 30 mg

(n=20), or placebo (n=10) orally once daily for 12 weeks.

Patient Population: Non-cirrhotic adults with PSC, serum alkaline phosphatase (ALP) >1.67x

the upper limit of normal (ULN), and total bilirubin ≤2 mg/dL.

Endpoints:

Primary: Safety and tolerability.

Secondary: Changes in liver biochemistry (ALP, GGT, ALT, AST) and markers of

cholestasis.

Quantitative Data Summary
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Parameter (Median
Change at Week
12)

Placebo (n=10)
Cilofexor 30 mg
(n=20)

Cilofexor 100 mg
(n=22)

Serum Alkaline

Phosphatase (ALP)
- -

-21% (P=0.029 vs

placebo)

Gamma-Glutamyl

Transferase (GGT)
- -

-30% (P<0.001 vs

placebo)

Alanine

Aminotransferase

(ALT)

- -
-49% (P=0.009 vs

placebo)

Aspartate

Aminotransferase

(AST)

- -
-42% (P=0.019 vs

placebo)

Serum C4 - Reduced vs placebo Reduced vs placebo

Serum Bile Acids - Reduced Greatest reduction

Adverse Events

Grade 2 or 3 Pruritus 40% 20% 14%

Data from a 12-week, Phase 2 trial in PSC.

Phase 1b Clinical Trial in PSC with Compensated
Cirrhosis
A proof-of-concept, open-label, Phase 1b study evaluated cilofexor in patients with

compensated cirrhosis due to PSC.

Experimental Protocol
Study Design: 11 patients received escalating doses of cilofexor: 30 mg once daily (weeks

1-4), 60 mg once daily (weeks 5-8), and 100 mg once daily (weeks 9-12).
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Patient Population: Adults aged 18-70 years with a diagnosis of PSC and compensated

cirrhosis.

Endpoints:

Primary: Safety and tolerability.

Exploratory: Changes in markers of cholestasis, fibrosis, and bile acid homeostasis.

Quantitative Data Summary
Parameter (Median Change from Baseline
to Week 12)

Cilofexor (n=11)

Alkaline Phosphatase (ALP) -13.0%

Gamma-Glutamyl Transferase (GGT) -43.5%

Alanine Transaminase (ALT) -24.8%

Total Bilirubin -12.7%

Direct Bilirubin -21.2%

Serum C4 (LS Mean % Change) -55.3%

Cholic Acid (LS Mean % Change) -60.5%

Adverse Events

Drug-Related Pruritus 63.6% (7/11 patients)

Data from a 12-week, open-label, Phase 1b trial in PSC with cirrhosis.

Clinical Trial Workflow
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Caption: Generalized workflow for early-phase cilofexor clinical trials.
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Summary and Conclusion
Early-phase clinical trials have demonstrated that cilofexor is generally well-tolerated and

shows evidence of target engagement through its effects on markers of cholestasis and bile

acid synthesis. In patients with NASH, cilofexor significantly reduced hepatic steatosis. In

patients with PSC, both with and without cirrhosis, cilofexor led to improvements in liver

biochemistry. The most common treatment-related adverse event was pruritus, which appeared

to be dose-related in some studies. These initial findings supported the further clinical

development of cilofexor for these conditions. However, a subsequent Phase 3 trial in non-

cirrhotic PSC (PRIMIS) was terminated early for futility as cilofexor did not significantly reduce

the rate of fibrosis progression compared to placebo. This highlights the complexity of

translating improvements in biochemical markers to long-term histological benefits. The data

from these early-phase studies remain valuable for understanding the clinical pharmacology of

FXR agonists and for designing future trials in hepatology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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